.alpha.-L-Galactopyranose, 3,6-anhydro-
CAS No.: 19479-27-7
Cat. No.: VC0230711
Molecular Formula: C8H5NO2S
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19479-27-7 |
---|---|
Molecular Formula | C8H5NO2S |
Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
Molecular Structure and Characteristics
3,6-anhydro-alpha-L-Galactopyranose has the molecular formula C6H10O5 and a molecular weight of 162.14 g/mol . The compound's structure is characterized by a bridged bicyclic arrangement, specifically described as a 2,6-dioxabicyclo[3.2.1]octane with hydroxyl groups at positions 3, 4, and 8 . This unique structural arrangement arises from the formation of an internal anhydro bridge between positions 3 and 6 of alpha-L-galactopyranose, creating a distinctive conformational constraint that influences its chemical reactivity and biological interactions.
Physical and Chemical Properties
The compound exists as a white crystalline solid under standard conditions. Its SMILES notation is represented as C1[C@H]2C@HO, which encodes its three-dimensional structural information . The InChI representation (InChI=1S/C6H10O5/c7-3-2-1-10-5(3)4(8)6(9)11-2/h2-9H,1H2/t2-,3+,4-,5+,6+/m0/s1) and InChIKey (DCQFFOLNJVGHLW-DSOBHZJASA-N) provide standardized identifiers for database referencing .
Spectroscopic Characterization
The structural confirmation of 3,6-anhydro-alpha-L-Galactopyranose typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. The identity of the L-form is verified through polarimetry measurements, which determine the specific rotation value of the compound . According to research protocols, the specific rotation can be calculated using the formula [α] = α/lc, where α represents the observed optical rotation in degrees, l is the length of the sample tube in decimeters, and c is the solution concentration in g/mL .
Biosynthetic Origin and Natural Sources
Distribution in Marine Ecosystems
3,6-anhydro-alpha-L-Galactopyranose is predominantly found in marine environments, specifically in red macroalgae (Rhodophyta). It has been reported in various species, including Digenea simplex . The compound exists naturally as a structural component of complex polysaccharides rather than in its free monomeric form. It serves as a critical building block in the cell wall structures of these marine organisms, contributing to their structural integrity and physiological functions.
Role in Polysaccharide Structure
In red macroalgae, 3,6-anhydro-alpha-L-Galactopyranose forms part of the repeating disaccharide units in agarose, which consists of alternating 3,6-anhydro-alpha-L-galactopyranose and D-galactopyranose units . This structural arrangement provides agarose with its characteristic gel-forming properties, which are exploited in various biotechnological applications such as growth media for microorganisms and electrophoresis gels for molecular biology research.
Production and Isolation Methods
Enzymatic Extraction from Natural Sources
The production of 3,6-anhydro-alpha-L-Galactopyranose typically involves enzymatic hydrolysis of agarose, following specific sequential steps. The process utilizes three enzymes derived from Saccharophagus degradans 2-40 T: Aga16B (an endo-type β-agarase), Aga50D (an exo-type β-agarase), and SdNABH (an α-neoagarobiose hydrolase) . The enzymatic degradation follows a specific sequence:
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Initial hydrolysis of agarose (1% w/v) using Aga16B at 45°C in a Tris-HCl buffer (pH 7.0), resulting primarily in neoagarohexaose and neoagarotetraose.
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Further hydrolysis using Aga50D at 30°C, converting the intermediate products into neoagarobiose.
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Final hydrolysis using SdNABH under similar conditions, yielding 3,6-anhydro-alpha-L-Galactopyranose and D-galactose .
Purification Techniques
Following enzymatic hydrolysis, 3,6-anhydro-alpha-L-Galactopyranose must be purified from the reaction mixture. This is typically achieved through silica gel chromatography using a column packed with silica gel 60 and a mobile phase consisting of methylene chloride, methanol, and water . The purified compound is then concentrated using rotary vacuum evaporation and can be further analyzed for structural confirmation using spectroscopic techniques such as NMR spectroscopy and polarimetry.
Metabolic Pathways and Biological Transformations
Bacterial Degradation Pathway
While 3,6-anhydro-alpha-L-Galactopyranose cannot be metabolized by common fermentative microorganisms, certain specialized marine bacteria have evolved pathways to degrade and utilize it as a carbon and energy source . The metabolic pathway has been characterized in marine bacteria such as Vibrio sp. EJY3, Postechiella marina, Pseudoalteromonas atlantica T6c, and Streptomyces coelicolor A3(2) .
Enzymatic Conversions in the Degradation Pathway
The degradation pathway of 3,6-anhydro-alpha-L-Galactopyranose involves several enzymatic steps:
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Initial oxidation of the aldehyde group by 3,6-anhydro-L-galactose dehydrogenase to form 3,6-anhydro-L-galactonate, preserving the 3,6-anhydro ring.
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Isomerization of 3,6-anhydro-L-galactonate to 2-dehydro-3-deoxy-L-galactonate by 3,6-anhydro-L-galactonate cycloisomerase, involving rearrangement of hydroxyl groups and cleavage of the 3,6-anhydro ring.
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Further isomerization to 2-dehydro-3-deoxy-D-gluconate via 3-deoxy-D-glycero-2,5-hexodiulosonate.
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Phosphorylation to 2-dehydro-3-deoxy-D-galactonate 6-phosphate.
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Final split into pyruvate and D-glyceraldehyde 3-phosphate, which enter central metabolism .
This pathway represents a specialized adaptation that allows certain marine bacteria to exploit a carbon source unavailable to most other organisms.
Bioactive Properties and Applications
Anti-melanogenic Effects
Recent research has revealed that 3,6-anhydro-alpha-L-Galactopyranose possesses significant anti-melanogenic properties. At non-cytotoxic concentrations, it has been demonstrated to inhibit alpha-melanocyte-stimulating hormone (α-MSH)-induced melanin synthesis in various cell models, including human epidermal melanocytes (HEMs), melan-a cells, and B16F10 melanoma cells .
Signaling Pathway Modulation
3,6-anhydro-alpha-L-Galactopyranose has been shown to attenuate α-MSH-induced melanogenic proteins by inhibiting multiple signaling pathways:
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Cyclic adenosine monophosphate/cyclic adenosine monophosphate-dependent protein kinase (cAMP/PKA) pathway
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Mitogen-activated protein kinase (MAPK) pathway
These pathways are known to play crucial roles in regulating melanogenesis. The cAMP inhibits PI3K and Akt, promoting the activation of glycogen synthase kinase 3β (GSK3β) by phosphorylating MITF on serine 298, which facilitates MITF binding to the M-box of the tyrosinase promoter, stimulating tyrosinase expression .
Adduct | m/z | Predicted CCS (Å2) |
---|---|---|
[M+H]+ | 163.06011 | 128.5 |
[M+Na]+ | 185.04205 | 137.0 |
[M+NH4]+ | 180.08665 | 135.9 |
[M+K]+ | 201.01599 | 136.9 |
[M-H]- | 161.04555 | 129.2 |
[M+Na-2H]- | 183.02750 | 127.3 |
[M]+ | 162.05228 | 129.5 |
[M]- | 162.05338 | 129.5 |
These data facilitate the identification and quantification of 3,6-anhydro-alpha-L-Galactopyranose in complex biological matrices and aid in structure-function relationship studies.
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